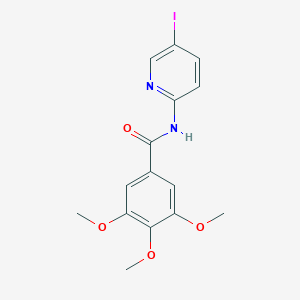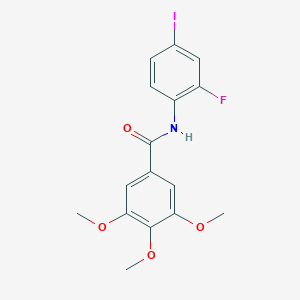![molecular formula C24H25N3O4S B278186 2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278186.png)
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit BTK activity in vitro and in vivo, resulting in decreased cell proliferation and increased apoptosis in cancer and autoimmune disease cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its low solubility and stability in aqueous solutions.
Orientations Futures
There are several future directions for 2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its efficacy and safety in clinical trials. Additionally, 2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide could be combined with other targeted therapies or immunotherapies to enhance its therapeutic potential.
Méthodes De Synthèse
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method has been described in detail in various research articles and patents.
Applications De Recherche Scientifique
2,6-dimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown promising results in preclinical studies for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Formule moléculaire |
C24H25N3O4S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-30-19-5-3-6-20(31-2)22(19)23(28)25-17-8-10-18(11-9-17)26-12-14-27(15-13-26)24(29)21-7-4-16-32-21/h3-11,16H,12-15H2,1-2H3,(H,25,28) |
Clé InChI |
NEBHLBBZRYIWIE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278104.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278105.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B278106.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]propanamide](/img/structure/B278107.png)
![5-(3-chloro-4-methoxyphenyl)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B278110.png)
![5-(3-chloro-4-methoxyphenyl)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B278111.png)

![4-chloro-N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278114.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B278117.png)
![N-benzoyl-N'-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B278118.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-N'-(2-methoxybenzoyl)thiourea](/img/structure/B278123.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)